An In-depth Technical Guide to Alitame Isomers: Structure and Physicochemical Properties
An In-depth Technical Guide to Alitame Isomers: Structure and Physicochemical Properties
Introduction
Alitame is a second-generation dipeptide amide artificial sweetener renowned for its high potency, approximately 2000 times sweeter than sucrose.[1][2] Developed by Pfizer in the early 1980s, it is synthesized from the amino acids L-aspartic acid and D-alanine, along with a novel amine, N-(2,2,4,4-tetramethyl-3-thietanyl) amine.[3] Its chemical structure was designed to improve upon the stability of first-generation dipeptide sweeteners like aspartame. A key aspect of alitame's chemistry is the potential for isomeric forms, particularly the distinction between the alpha (α) and beta (β) isomers, which arise from the different ways the D-alanine amide can bond to the aspartic acid moiety. The β-isomer, β-alitame, is a known degradation product and impurity that can form during synthesis or storage.[4] Understanding the structural and physical differences between these isomers is critical for researchers in drug development and food science for formulation, quality control, and stability analysis.
Chemical Structure of Alitame Isomers
The core difference between α-alitame and β-alitame lies in the peptide bond linkage to the L-aspartic acid residue.
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α-Alitame (L-α-Aspartyl Isomer): This is the intended and intensely sweet form of the molecule. The D-alanine amide is linked via a peptide bond to the α-carboxyl group of the L-aspartic acid. Its formal chemical name is L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[5]
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β-Alitame (L-β-Aspartyl Isomer): This isomer is formed when the D-alanine amide links to the β-carboxyl group (the side-chain carboxyl group) of the L-aspartic acid.[3] This structural rearrangement significantly impacts the molecule's three-dimensional shape and its interaction with sweet taste receptors, rendering it less sweet. The IUPAC name for this isomer is (2S)-2-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid.[6]
The degradation of α-alitame to β-alitame is a slow, two-stage process that can occur in solution, eventually leading to hydrolysis into aspartic acid and the alanine amide derivative.[4][7]
Structural Comparison Diagram
The following diagram illustrates the structural difference between the primary α-alitame and its β-isomer.
Caption: Comparison of α-Alitame and β-Alitame peptide linkages.
Physicochemical Properties
The physical and chemical properties of alitame are crucial for its application. While most literature data pertains to the primary α-isomer, these properties provide a baseline for understanding the compound's behavior.
| Property | Value (for α-Alitame) | Source(s) |
| Appearance | White to off-white crystalline powder, odorless. | [1][8] |
| Molecular Formula | C₁₄H₂₅N₃O₄S (Anhydrous) | [6] |
| Molecular Weight | 331.43 g/mol (Anhydrous) 376.5 g/mol (2.5 Hydrate) | [7] [1][5] |
| Melting Point | Decomposes at 136-137 °C. | [4][7] |
| Solubility (at 25 °C) | Water: ~13.1% (w/v) at pH 5.7 | [1][7] |
| Ethanol: 61% (w/v) | [3] | |
| Methanol: 41.9% (w/v) | [3] | |
| Propylene Glycol: 53.7% (w/v) | [1][3] | |
| Chloroform: Slightly soluble / 0.02% | [1][3] | |
| pH (5% aq. solution) | ~5.6 - 6.0 | [1][5] |
| Isoelectric Point (pI) | 5.7 | |
| Stability | Highly stable in the pH range of 2-8. The half-life in a pH 5-8 solution at room temperature is approximately 5 years. |
Experimental Protocol: Isomer Separation by HPLC
To ensure product purity and monitor stability, it is essential to separate and quantify α-alitame from its β-isomer and other potential degradants. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[9][10][11]
Causality and Method Design
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Principle: The method utilizes reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) separates molecules based on their polarity. Although α- and β-alitame are structurally similar, their different conformations result in slight polarity differences, allowing for their separation under optimized conditions.
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Mobile Phase Selection: A buffered mobile phase is critical. A low pH (e.g., 2.5) is used to protonate the carboxylic acid groups on both isomers, ensuring consistent charge and retention behavior.[5] An ion-pairing agent like sodium 1-octanesulfonate is added to interact with the protonated amine groups, enhancing retention and improving peak shape.[5] Acetonitrile serves as the organic modifier; its concentration is adjusted to achieve the desired retention times and resolution.
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Detection: UV detection at 210 nm is chosen because it corresponds to the absorbance of the peptide bond, allowing for sensitive detection of both isomers and related peptide impurities.[11]
Step-by-Step Methodology
This protocol is adapted from established pharmacopoeial methods for alitame analysis.[5]
-
Preparation of Mobile Phase (Buffer pH 2.5 with Acetonitrile):
-
Dissolve 0.69 g of sodium phosphate monobasic monohydrate and 4.32 g of sodium 1-octanesulfonate in 800 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Bring the final volume to 1000 mL with water.
-
Filter the buffer solution through a 0.22 µm filter.
-
Combine 3 parts of this buffer solution with 1 part of HPLC-grade acetonitrile (3:1 v/v). Degas the final mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve alitame reference standard (containing known, low levels of the β-isomer) in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution. The expected retention times are approximately 6 minutes for the β-isomer and 10 minutes for α-alitame.[5]
-
The resolution between the β-isomer and α-alitame peaks should be greater than 2.0.
-
Inject the sample solution and integrate the peak areas for all components.
-
-
Quantification:
-
The percentage of the β-isomer is calculated by comparing its peak area in the sample solution to the peak area of the α-alitame peak in the standard solution of known concentration.
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HPLC Workflow Diagram
Caption: Workflow for the separation and quantification of alitame isomers.
Conclusion
The distinction between α-alitame and its impurity, β-alitame, is a critical parameter in the quality control and stability assessment of this high-potency sweetener. While they share the same molecular formula and weight, the shift in the peptide linkage from the α- to the β-carboxyl group of the aspartic acid residue fundamentally alters the molecule's three-dimensional structure. This structural change is significant enough to allow for their effective separation using established reversed-phase HPLC methods. For researchers and professionals in the pharmaceutical and food industries, a thorough understanding of these isomers and the analytical techniques to monitor them is essential for ensuring product efficacy, safety, and stability.
References
- What is Alitame BP EP USP Pharma Grade - Properties & Specifications. (n.d.). Geochem.
- What are the sweetness characteristics, production preparation, and application of Alitame? (2021, January 30). ECHEMI.
- Chemistry and Use of Artificial Intense Sweeteners. (2017, June 10). el legado de newton.
- ALITAME. (n.d.). Ataman Kimya.
- ALITAME. (n.d.). FAO JECFA Monographs.
- Alitame. (n.d.). PubChem.
- Alitame. (n.d.). Slideshare.
- Determination of aspartame and alitame in liquid dairy products and milk-containing beverages in the Chinese market. (2022, October 6). Italian Journal of Food Science.
- Alitame (JECFA Food Additives Series 50). (n.d.). INCHEM.
- Chemistry of Food Sweeteners. (2024, December 19). IntechOpen.
- Simultaneous Determination of Neotame, Alitame and Aspartame in Foods by HPLC. (n.d.). ResearchGate.
- beta-Alitame. (n.d.). PubChem.
- Rapid determination of aspartame and alitame in food by reversed-phase high performance liquid chromatography with mixed standard and sample increment method. (2020, December 28). CAB Direct.
- [Simultaneous determination of neotame, alitame and aspartame in foods by HPLC]. (2008, February 15). PubMed.
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